2-Biphenylenecarbonyl chloride
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Overview
Description
2-Biphenylenecarbonyl chloride is an organic compound with the molecular formula C13H7ClO. It is a derivative of biphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carbonyl chloride functional group attached to the biphenylene structure, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Biphenylenecarbonyl chloride typically involves the acylation of biphenylene using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{Biphenylene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylenecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The biphenylene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used under acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Biphenylenecarbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Biphenylenecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The biphenylene ring can also participate in electrophilic aromatic substitution reactions, further expanding its chemical versatility.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but with a single benzene ring instead of the biphenylene structure.
Phthaloyl Chloride: Contains two carbonyl chloride groups attached to a benzene ring.
Naphthoyl Chloride: Features a naphthalene ring with a carbonyl chloride group.
Uniqueness: 2-Biphenylenecarbonyl chloride is unique due to its biphenylene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Properties
CAS No. |
75292-39-6 |
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Molecular Formula |
C13H7ClO |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
biphenylene-2-carbonyl chloride |
InChI |
InChI=1S/C13H7ClO/c14-13(15)8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |
InChI Key |
MBFIKALTLIWMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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